5-Bromo-2-methoxythiazole
Description
5-Bromo-2-methoxythiazole is a compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a bromo and methoxy substituent on the thiazole ring suggests that this compound could be a useful intermediate in the synthesis of various biologically active molecules or could possess interesting physical and chemical properties.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, a method for synthesizing 2-aminothiazole-5-carboxylates involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield an α-bromo-α-formylacetate hemiacetal intermediate, which upon cyclization with thioureas affords the desired product . Although this method does not directly describe the synthesis of 5-bromo-2-methoxythiazole, it provides insight into the types of bromination reactions and cyclization strategies that could be applicable.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be quite complex and is often characterized using various spectroscopic techniques. For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a related oxazole derivative, was determined using single-crystal X-ray diffraction, revealing an inverted planar orientation stabilized by intramolecular hydrogen bonds . This suggests that 5-bromo-2-methoxythiazole could also exhibit interesting structural features that could be elucidated using similar analytical methods.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, bromination reactions are common, as seen in the synthesis of 4-bromo-5-alkyl(methoxy)thieno[3,2-d]isothiazoles . Additionally, the presence of a bromo substituent in 5-bromo-2-methoxythiazole indicates potential for further functionalization through nucleophilic substitution reactions or via lithium-halogen exchange reactions, as demonstrated in the synthesis of various 1,2,3-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-methoxythiazole would likely include a high degree of reactivity due to the presence of the bromo group, which is a good leaving group in substitution reactions. The methoxy group could confer additional stability to the molecule and influence its boiling point, solubility, and overall reactivity. The exact properties would need to be determined experimentally through methods such as IR spectroscopy, NMR, and Mass Spectroscopy, as was done for related compounds .
Safety And Hazards
5-Bromo-2-methoxythiazole is classified as Acute Tox. 4 Oral according to Regulation (EC) No 1272/2008 . The hazard statement is H302, indicating that it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .
properties
IUPAC Name |
5-bromo-2-methoxy-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c1-7-4-6-2-3(5)8-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUMXMYDARUQAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586040 | |
Record name | 5-Bromo-2-methoxy-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxythiazole | |
CAS RN |
446287-05-4 | |
Record name | 5-Bromo-2-methoxythiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446287-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxy-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxy-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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